- Combinatorial synthesis of flavonoids and 4-hydroxy-δ-lactones by plant-originated enzymes, Youji Huaxue, 2015, 35(5), 1052-1059

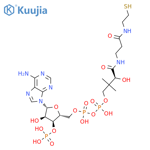

Cas no 30801-99-1 (Coenzyme A, S-(3-phenyl-2-propenoate))

30801-99-1 structure

Produktname:Coenzyme A, S-(3-phenyl-2-propenoate)

CAS-Nr.:30801-99-1

MF:C30H42N7O17P3S

MW:897.68

CID:4745284

Coenzyme A, S-(3-phenyl-2-propenoate) Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Cinnamyl S coenzyme A

- Cinnamoyl coenzyme A

- Cinnamoyl CoA

- Coenzyme A, S-cinnamate (8CI)

- Coenzyme A, S-(3-phenyl-2-propenoate)

- Cinnamoyl CoA

- Cinnamoyl coenzyme A

- Cinnamyl S coenzyme A

-

- Inchi: 1S/C30H42N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-9,16-17,19,23-25,29,40-41H,10-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b9-8+/t19-,23-,24-,25+,29-/m1/s1

- InChI-Schlüssel: JVNVHNHITFVWIX-KZKUDURGSA-N

- Lächelt: O[C@@H]1[C@@H]([C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)/C=C/C2=CC=CC=C2)O[C@H]1N1C=NC2=C(N=CN=C12)N)OP(O)(O)=O

Coenzyme A, S-(3-phenyl-2-propenoate) Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1S:H2O, 2 h, 30°C

1.2R:NH4OAc, S:H2O

1.2R:NH4OAc, S:H2O

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1R:DMF, R:Cl(O=)CC(=O)Cl, S:CH2Cl2, 1 h, rt

1.2R:C5H5N, S:THF, -30°C; 2 h, -30°C

1.3R:Et3N, S:CH2Cl2, 2 h, rt

2.1S:H2O, S:THF, 40 h, rt, pH 8.5

1.2R:C5H5N, S:THF, -30°C; 2 h, -30°C

1.3R:Et3N, S:CH2Cl2, 2 h, rt

2.1S:H2O, S:THF, 40 h, rt, pH 8.5

Referenz

- Uncovering the Formation and Selection of Benzylmalonyl-CoA from the Biosynthesis of Splenocin and Enterocin Reveals a Versatile Way to Introduce Amino Acids into Polyketide Carbon Scaffolds, Journal of the American Chemical Society, 2015, 137(12), 4183-4190

Synthetic Routes 3

Reaktionsbedingungen

1.1R:Et3N, R:ClCO2Et, S:THF, 45 min, 0°C

1.2R:NaHCO3, S:H2O, 1 h, rt

1.2R:NaHCO3, S:H2O, 1 h, rt

Referenz

- Screening and Engineering the Synthetic Potential of Carboxylating Reductases from Central Metabolism and Polyketide Biosynthesis, Angewandte Chemie, 2015, 54(45), 13457-13461

Synthetic Routes 4

Reaktionsbedingungen

1.1R:R:MgCl2, S:H2O, 24 h, 21°C, pH 8

1.2R:HCl, S:H2O

1.2R:HCl, S:H2O

Referenz

- A versatile biosynthetic approach to amide bond formation, Green Chemistry, 2018, 20(15), 3426-3431

Coenzyme A, S-(3-phenyl-2-propenoate) Raw materials

Coenzyme A, S-(3-phenyl-2-propenoate) Preparation Products

Coenzyme A, S-(3-phenyl-2-propenoate) Verwandte Literatur

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871

30801-99-1 (Coenzyme A, S-(3-phenyl-2-propenoate)) Verwandte Produkte

- 637020-62-3(L-Proline,2-[(4-methylphenyl)methyl]-)

- 850312-72-0(O-(N-Fmoc-2-aminoethyl)-O'-(2-carboxyethyl)undecaethyleneglycol)

- 2138554-32-0({1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxypropyl}benzene)

- 2172263-34-0(3-{N-benzyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenylformamido}propanoic acid)

- 2249020-87-7(3,6-Dichloro-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]pyridine-2-carboxamide)

- 946270-02-6(2-(2,4-dichlorophenoxy)-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylacetamide)

- 956706-42-6(1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine)

- 125237-08-3(2-BroMo-3,5-diMethylphenol)

- 1393645-69-6((E)-3-(3,4-Dimethoxyphenyl)-1-4-(1H-pyrrol-1-yl)phenyl-2-propen-1-one)

- 1780838-46-1(1-2-(2,4,6-trimethylphenyl)ethylcyclopropan-1-amine)

Empfohlene Lieferanten

Nantong Boya Environmental Protection Technology Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Shanghai Jinhuan Chemical CO., LTD.

Gold Mitglied

CN Lieferant

Großmenge

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Gold Mitglied

CN Lieferant

Großmenge

Changzhou Guanjia Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

BIOOKE MICROELECTRONICS CO.,LTD

Gold Mitglied

CN Lieferant

Reagenz